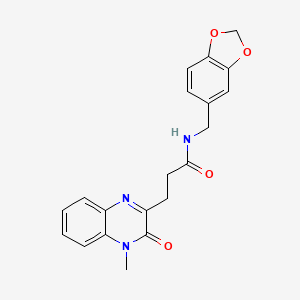

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone with two distinct substituents: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-methyl-3-oxo-3,4-dihydroquinoxaline moiety. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP, which are widely used for small-molecule refinement and visualization .

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C20H19N3O4/c1-23-16-5-3-2-4-14(16)22-15(20(23)25)7-9-19(24)21-11-13-6-8-17-18(10-13)27-12-26-17/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24) |

InChI Key |

QXEGGRUCPQLZOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the quinoxaline derivative: This involves the condensation of o-phenylenediamine with a diketone.

Coupling of the two moieties: The final step involves coupling the benzodioxole and quinoxaline derivatives through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

Reduction: Reduction reactions could target the quinoxaline moiety.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzodioxole ring might interact with hydrophobic pockets, while the quinoxaline moiety could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Table 1: Comparison of Propanamide Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The benzodioxole group in the target compound contrasts with electron-withdrawing groups like chlorophenyl (Compound 10) or fluorophenyl (Compound in ), which may influence solubility and receptor binding.

- Functional Groups: Unlike hydroxamic acids (e.g., Compound 5), which exhibit metal-chelating properties for antioxidant or enzyme-inhibitory roles, the target compound lacks a hydroxamate group, suggesting divergent mechanisms .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including anticancer properties and enzyme inhibition, supported by relevant data and research findings.

The compound's molecular formula is with a molecular weight of approximately 406.45 g/mol. Its structure features a benzodioxole moiety, which is known for various biological activities, including anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of benzodioxole-based compounds on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings indicated that specific derivatives significantly inhibited DNA synthesis and induced apoptosis in these cell lines:

| Compound | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | - | 3.1 | 4.5 |

| Compound 2 | 75.2 | 23.7 | 12.11 |

| Compound 5 | 60.2 | 25.0 | 12.11 |

| Cisplatin | 69.0 | 16.3 | 32.4 |

The data suggest that Compound 5 exhibited the most promising anticancer activity, leading to increased early and late apoptosis in treated cells compared to controls .

The mechanism underlying the anticancer effects appears to involve mitochondrial dysfunction and disruption of the mitochondrial membrane potential, which are critical in triggering apoptosis in cancer cells . Additionally, some studies have explored the inhibitory effects on SIRT1, a protein associated with cancer progression, further elucidating the compound's potential therapeutic applications .

Enzyme Inhibition

Another area of interest is the compound's effect on cholinesterases (AChE and BuChE). While some benzodioxole derivatives have shown significant inhibitory activity against these enzymes, this compound did not demonstrate notable inhibition in preliminary studies . This lack of activity suggests that its anticancer properties are not linked to cholinesterase inhibition.

Insecticidal Activity

Interestingly, related compounds featuring the benzodioxole framework have been investigated for their insecticidal properties against vectors like Aedes aegypti. The findings indicate that certain derivatives possess larvicidal activity without significant cytotoxicity towards mammalian cells . This highlights the versatility of benzodioxole-containing compounds in both therapeutic and pest control applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.